![molecular formula C13H16FNO4 B12313514 2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-{[(Terc-butoxi)carbonil]amino}-2-fluorofenil)acético es un compuesto orgánico que presenta un grupo protector terc-butoxicarbonil (Boc), un grupo amino y un grupo fluorofenil. Este compuesto es de interés en la síntesis orgánica y la química medicinal debido a sus características estructurales y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(4-{[(Terc-butoxi)carbonil]amino}-2-fluorofenil)acético típicamente involucra la protección de un grupo amino con un grupo Boc. El grupo Boc se puede agregar a las aminas en condiciones acuosas utilizando dicarbonato de di-terc-butilo en presencia de una base como el hidróxido de sodio . La protección también se puede lograr en solución de acetonitrilo utilizando 4-dimetilaminopiridina (DMAP) como base . La eliminación del grupo Boc se puede lograr con ácidos fuertes como el ácido trifluoroacético en diclorometano o con ácido clorhídrico en metanol .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la síntesis a gran escala utilizando estrategias de protección y desprotección similares, optimizadas para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas podría mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(4-{[(Terc-butoxi)carbonil]amino}-2-fluorofenil)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo fluorofenil u otras partes de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base como el hidróxido de sodio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la sustitución podría introducir varios grupos funcionales en el anillo fluorofenil.
Aplicaciones Científicas De Investigación
El ácido 2-(4-{[(Terc-butoxi)carbonil]amino}-2-fluorofenil)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica, particularmente en la preparación de moléculas más complejas.
Biología: Se puede utilizar en la síntesis de compuestos biológicamente activos, incluidos posibles productos farmacéuticos.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluso como precursor de candidatos a fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-{[(Terc-butoxi)carbonil]amino}-2-fluorofenil)acético involucra su interacción con objetivos moleculares específicos. El grupo Boc sirve como un grupo protector, permitiendo reacciones selectivas en otros sitios de la molécula. El grupo fluorofenil puede participar en varias interacciones, incluyendo enlaces de hidrógeno y apilamiento π-π, influyendo en la reactividad y las propiedades de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido (4-{[(Terc-butoxi)carbonil]amino}-2,2-bis(etoxicarbonil)butil)fenilsulfámico
- Ácido (2R)-2-(terc-butoxicarbonilamino)-2-(1-metilpirazo-4-il)acético
- Ácido 2-(4-{[(Terc-butoxi)carbonil]amino}-2-oxo-1,2-dihidropirimidin-1-il)acético
Singularidad
Lo que diferencia al ácido 2-(4-{[(Terc-butoxi)carbonil]amino}-2-fluorofenil)acético es su combinación de un grupo amino protegido con Boc y un grupo fluorofenil. Esta estructura única permite una reactividad y aplicaciones específicas en varios campos, convirtiéndolo en un compuesto valioso tanto en contextos de investigación como industriales.
Propiedades
Fórmula molecular |
C13H16FNO4 |
|---|---|
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
2-[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-9-5-4-8(6-11(16)17)10(14)7-9/h4-5,7H,6H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
GPSOPRXPNOLJRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)

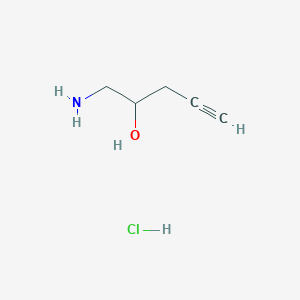
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
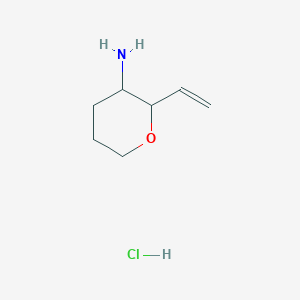
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)
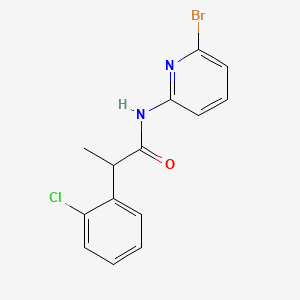
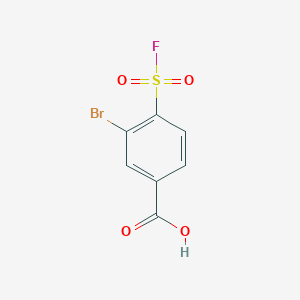

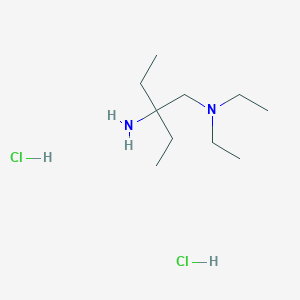
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)
